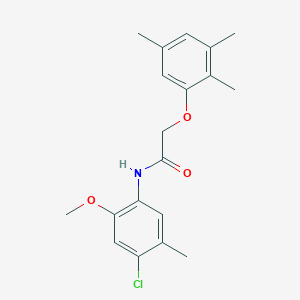
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a selective antagonist of the μ-opioid receptor, which is a protein that plays a crucial role in the regulation of pain, reward, and addiction.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug development. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to selectively block the μ-opioid receptor, which is a target for many opioid drugs. This makes N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide a valuable tool for investigating the role of the μ-opioid receptor in pain, reward, and addiction.
Wirkmechanismus
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide acts as a competitive antagonist of the μ-opioid receptor, which means that it binds to the receptor and prevents the binding of other molecules such as opioids. By blocking the μ-opioid receptor, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide can inhibit the effects of opioids such as pain relief, euphoria, and addiction.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have significant biochemical and physiological effects. In animal studies, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce opioid-induced analgesia, tolerance, and dependence. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the rewarding effects of opioids such as morphine and heroin. These effects suggest that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide may have potential therapeutic applications in the treatment of opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a highly selective antagonist of the μ-opioid receptor, which means that it can be used to investigate the specific role of this receptor in various biological processes. However, one limitation is that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has a relatively short half-life, which means that it may need to be administered frequently in experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is to investigate the potential therapeutic applications of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in the treatment of opioid addiction. Another direction is to investigate the role of the μ-opioid receptor in other biological processes such as stress, anxiety, and depression. Additionally, there is a need for the development of more potent and selective antagonists of the μ-opioid receptor.
Synthesemethoden
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 4-chloro-2-methoxy-5-methylphenol with 2-(2,3,5-trimethylphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide as a white crystalline solid. The synthesis method of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been optimized to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-11-6-12(2)14(4)17(7-11)24-10-19(22)21-16-8-13(3)15(20)9-18(16)23-5/h6-9H,10H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFFOITCGTQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5831197.png)

![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)



![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)

![4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)